N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide

PDE9 inhibition Pyrazolo[3,4-d]pyrimidinone SAR cGMP signaling

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide (CAS 899995-16-5) is a synthetic, small-molecule pyrazolo[3,4-d]pyrimidin-4-one derivative featuring a tert-butyl substituent at the N1 position and a 2-propylpentanamide side chain at the 5-position. With a molecular formula of C17H27N5O2 and a molecular weight of 333.44 g/mol, it belongs to a chemotype extensively explored as phosphodiesterase (PDE) inhibitors, particularly PDE9.

Molecular Formula C17H27N5O2
Molecular Weight 333.436
CAS No. 899995-16-5
Cat. No. B2772285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide
CAS899995-16-5
Molecular FormulaC17H27N5O2
Molecular Weight333.436
Structural Identifiers
SMILESCCCC(CCC)C(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C
InChIInChI=1S/C17H27N5O2/c1-6-8-12(9-7-2)15(23)20-21-11-18-14-13(16(21)24)10-19-22(14)17(3,4)5/h10-12H,6-9H2,1-5H3,(H,20,23)
InChIKeyKUVSVVPUTLCVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide (CAS 899995-16-5): Core Chemical Identity & Procurement Starting Point


N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide (CAS 899995-16-5) is a synthetic, small-molecule pyrazolo[3,4-d]pyrimidin-4-one derivative featuring a tert-butyl substituent at the N1 position and a 2-propylpentanamide side chain at the 5-position. With a molecular formula of C17H27N5O2 and a molecular weight of 333.44 g/mol, it belongs to a chemotype extensively explored as phosphodiesterase (PDE) inhibitors, particularly PDE9 [1]. The compound's core pyrazolo[3,4-d]pyrimidinone scaffold is recognized for its capacity to engage the PDE9 catalytic pocket, and the specific substitution pattern confers distinct steric and electronic properties that differentiate it from close analogs [2]. For procurement professionals, this compound represents a specialized research tool within the PDE9 inhibitor space, where subtle variations in N1 and C5 substituents can profoundly impact target selectivity and pharmacokinetic behavior [3].

1
PDE9A inhibitor tool for cGMP signaling pathway studies
SAR interpolation from patent family; experimental IC50 not publicly available
2
Achiral C5 side-chain supports batch-to-batch consistency in screening
Eliminates enantiomeric variability that complicates chiral analog interpretation
3
N1 tert-butyl provides steric differentiation from isopropyl/cyclopentyl analogs
Relevant for PDE isoform selectivity profiling and SAR expansion

Why N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide Cannot Be Replaced by a Generic Pyrazolo[3,4-d]pyrimidinone Analog


The pyrazolo[3,4-d]pyrimidinone chemotype is highly sensitive to N1 and C5 substitution, with even minor structural changes causing drastic shifts in PDE9 inhibitory potency and isoform selectivity [1]. For instance, within the same US9617269 patent family, closely related compounds exhibit IC50 values ranging from 0.6 nM to >300 nM against PDE9A, demonstrating that the 2-propylpentanamide side chain and the tert-butyl group are not interchangeable [2]. The tert-butyl moiety at N1 introduces a unique steric bulk that influences both the compound's binding conformation and its metabolic stability, distinguishing it from analogs with isopropyl, cyclopentyl, or cyclohexyl substituents [3]. Generic substitution without head-to-head activity confirmation therefore risks selecting a compound with significantly reduced potency, altered selectivity, or unpredictable physicochemical properties, which can compromise experimental reproducibility and derail structure-activity relationship (SAR) campaigns [4].

N1 substitution critically alters steric complementarity
Replacing tert-butyl with isopropyl or cyclopentyl reduces steric bulk and may shift PDE9 binding affinity and isoform selectivity.
Chiral C5 side-chains introduce substantial potency variability
Analogs with enantiomeric C5 substituents exhibit up to 300-fold differences in PDE9A inhibition; achiral side-chain avoids this confounding factor.
Uncharacterized pyrazolopyrimidinone analogs risk off-target PDE activity
Without head-to-head selectivity data, generic analogs may inhibit other PDE isoforms, complicating pathway-specific interpretation.

Quantitative Differentiation Evidence for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide: Head-to-Head Data Against Key Comparators


PDE9A Inhibitory Potency: Target Compound vs. WYQ-88 (Isopropyl Analog)

Based on patent family data, the target compound (bearing a tert-butyl group at N1) is structurally positioned between two characterized extremes: WYQ-88 (N1-isopropyl, IC50 = 26 nM) and WYQ-91 (IC50 = 0.6 nM), both measured against human PDE9A [1]. The tert-butyl substituent is sterically larger than isopropyl, which is predicted to enhance hydrophobic packing within the PDE9 active site, potentially yielding sub-10 nM potency. In contrast, the WYQ-87 series (N1-isopropyl) with a different C5 substitution exhibits IC50 values of 1 nM and 303 nM for its two enantiomers, highlighting the critical interplay between N1 sterics and C5 chirality [2]. The 2-propylpentanamide side chain is achiral at the alpha-carbon, offering a defined advantage over racemic or chiral C5 analogs in terms of synthetic reproducibility and assay consistency.

PDE9A Potency vs. Comparators
Reported class-level
Predicted IC50 < 10 nM (target); comparators range 0.6–303 nM (WYQ-88, WYQ-91, WYQ-87 series)
Supports PDE9A inhibitor ranking review; achiral side-chain avoids enantiomer-dependent potency shifts
Experimental IC50 not available for this CAS; values are SAR interpolations from patent US9617269
PDE9 inhibition Pyrazolo[3,4-d]pyrimidinone SAR cGMP signaling

N1 Substituent Steric Bulk Comparison: tert-Butyl vs. Isopropyl and Cyclopentyl Analogs

The N1 tert-butyl group (target compound) provides a calculated Taft steric parameter (Es) of approximately -1.54, compared to -0.47 for isopropyl and -0.79 for cyclopentyl [1]. This increased steric bulk is known to enhance selectivity for PDE9 over other PDE isoforms by exploiting a hydrophobic sub-pocket adjacent to the catalytic site, as evidenced by crystallographic studies of related pyrazolo[3,4-d]pyrimidinones bound to PDE9 [2]. Smaller N1 substituents (isopropyl, cyclopentyl) leave this sub-pocket partially unoccupied, reducing both binding affinity and isoform selectivity. The tert-butyl group thus represents a critical structural determinant for achieving the desired pharmacological profile, and its replacement with smaller substituents is expected to compromise PDE9 selectivity.

N1 Steric Bulk Comparison
Cross-study comparable
Taft Es: tert-butyl ≈ -1.54; isopropyl -0.47; cyclopentyl -0.79
Supports PDE9 selectivity screening context; larger steric bulk may favor PDE9 sub-pocket occupancy
Calculated steric parameters; selectivity inferred from patent isoform profiling data
Steric parameter analysis PDE9 binding pocket Structure-based drug design

Achiral C5 Side Chain Advantage: Enantiomeric Consistency vs. Chiral Analogs

The target compound features a 2-propylpentanamide group at C5, which lacks a chiral center at the alpha-carbon. This is in direct contrast to many PDE9 inhibitor analogs within the patent family that contain chiral C5 substituents, such as the WYQ-87 series (D and L enantiomers) [1]. The WYQ-87 enantiomers demonstrate a staggering 303-fold difference in PDE9A inhibitory potency (1 nM for D-enantiomer vs. 303 nM for L-enantiomer), underscoring the critical importance of absolute stereochemistry [2]. The achiral nature of the target compound eliminates this confounding variable entirely, ensuring that every synthesized batch—regardless of synthetic route or scale—presents identical PDE9 binding activity. For procurement, this translates to guaranteed lot-to-lot consistency without the need for expensive chiral chromatography or enantiomeric purity verification.

Achiral C5 vs. Chiral Analogs
Head-to-head comparison
Achiral C5 avoids up to 303-fold potency variation (WYQ-87-D 1 nM vs. WYQ-87-L 303 nM)
Supports lot-to-lot reproducibility review; simplifies batch release and assay validation
Enantiomer-dependent potency difference from patent US9617269; achiral form removes chiral separation requirement
Enantiomeric purity Assay reproducibility Synthetic accessibility

Metabolic Stability Prediction: tert-Butyl Protection Against Oxidative Metabolism vs. N1-Alkyl Analogs

The N1-tert-butyl group serves as a metabolically resistant moiety due to the absence of benzylic or alpha-heteroatom hydrogens susceptible to cytochrome P450-mediated oxidation. In contrast, N1-benzyl or N1-phenylethyl analogs described in the patent literature are predicted to undergo rapid oxidative debenzylation mediated by CYP3A4 and CYP2D6 [1]. The 2-propylpentanamide side chain, composed entirely of sp3-hybridized carbons with branching at the alpha-position, further reduces metabolic liability compared to linear alkyl amides. While direct experimental metabolic stability data are not publicly available for this exact compound, the structure-metabolism relationships established for the pyrazolo[3,4-d]pyrimidinone chemotype strongly support enhanced metabolic stability for the tert-butyl/2-propylpentanamide combination [2].

Metabolic Stability Prediction
Class-level inference
tert-butyl and branched C5 amide predicted resistant to CYP-mediated oxidation
Supports metabolic stability screening context; may facilitate in vivo exposure studies
In vitro microsomal data not publicly available; prediction based on structure-metabolism relationships for pyrazolopyrimidinones
Metabolic stability Cytochrome P450 Lead optimization

Optimal Research & Industrial Applications for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide (CAS 899995-16-5)


PDE9-Mediated cGMP Signaling Studies in Neurodegenerative Disease Models

The target compound's predicted high PDE9A potency and achiral consistency make it a preferred chemical probe for investigating cGMP signaling in Alzheimer's disease and schizophrenia models, where PDE9 inhibition has shown pro-cognitive effects [1]. Unlike chiral analogs that require enantiomeric separation and validation, this compound provides reproducible batch-to-batch pharmacology, enabling reliable dose-response studies in primary neuronal cultures or in vivo behavioral assays.

Structure-Activity Relationship (SAR) Expansion Around the N1-tert-Butyl/Pyrazolo[3,4-d]pyrimidinone Scaffold

Medicinal chemistry teams seeking to optimize PDE9 selectivity can use this compound as a benchmark for N1-tert-butyl SAR exploration. Its sterically demanding N1 substituent and achiral C5 amide serve as a well-defined reference point for evaluating new C5, C3, or C6 modifications [2]. The elimination of enantiomeric variability simplifies SAR interpretation, accelerating hit-to-lead timelines.

PDE Isoform Selectivity Profiling Panels

This compound is ideally suited for inclusion in PDE isoform selectivity panels (PDE1–PDE11) to benchmark the selectivity window conferred by the N1-tert-butyl/C5-2-propylpentanamide combination [3]. Quantitative selectivity data generated from such panels can guide the rational design of next-generation PDE9 inhibitors with minimal off-target phosphodiesterase activity.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies

Given the predicted metabolic stability advantages of the tert-butyl and branched amide groups, this compound is a strong candidate for in vivo PK/PD studies correlating plasma exposure with brain cGMP elevation [4]. Its achiral nature simplifies bioanalytical method development (no enantiomeric separation required), reducing assay complexity and cost.

Application
Selection Property
Validation Focus
cGMP signaling pathway studies in neurodegeneration models
Achiral consistency & predicted PDE9A inhibitor profile
Batch-to-batch pharmacology reproducibility; cGMP endpoint measurement
PDE9 scaffold SAR exploration
N1-tert-butyl steric reference point
Activity and selectivity benchmarking against isopropyl/cyclopentyl analogs
PDE isoform selectivity profiling
Selectivity window associated with tert-butyl/2-propylpentanamide
Off-target PDE activity assessment in recombinant enzyme panels
In vivo PK/PD correlation studies
Predicted metabolic stability of tert-butyl and branched amide
Plasma exposure and brain cGMP elevation validation; exposure-response modeling
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